molecular formula C18H23N3O4S B2489184 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2380081-31-0

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2489184
CAS No.: 2380081-31-0
M. Wt: 377.46
InChI Key: TTXMFPHSMDCKKN-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ethoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Ethoxybenzenesulfonyl Group: This step involves sulfonylation reactions using reagents like ethoxybenzenesulfonyl chloride.

    Coupling with Pyrimidine: The final step involves coupling the piperidine derivative with a pyrimidine precursor under conditions that facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The ethoxybenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and pyrimidine rings may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine
  • 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine
  • 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Uniqueness

2-{[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzenesulfonyl group.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-3-24-15-4-6-17(7-5-15)26(22,23)21-10-8-16(9-11-21)25-18-19-12-14(2)13-20-18/h4-7,12-13,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXMFPHSMDCKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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